Isopropyl 3-chloropropionate
Description
Contextual Significance in Organic Synthesis and Chemical Sciences
Isopropyl 3-chloropropionate holds considerable significance as a key intermediate and building block in organic synthesis. Its bifunctional nature, containing both an ester and an alkyl chloride, makes it a versatile reagent for creating a wide array of other organic compounds. The compound's primary reactivity stems from the chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. This property is fundamental to its role as a synthon in the production of more complex molecules.
In the realm of industrial and pharmaceutical chemistry, this compound is utilized as a precursor for various valuable products. googleapis.com Research has demonstrated its application in the synthesis of agrochemicals, such as biocides and herbicides. It is also a raw material in the manufacturing of colorants, cosmetic products, and additives for plastics. googleapis.com
A significant area of its application is in the pharmaceutical industry, where it serves as an intermediate for synthesizing biologically active molecules. For instance, it is involved in the synthesis of 3-chlorosubstituted carbonyl compounds, which are precursors to aldose reductase inhibitors and potential anticonvulsants. Studies have also pointed to its use as a starting material for novel anticancer agents.
The compound itself can be an intermediate product in certain chemical processes. For example, during the hydrochlorination of acrylic acid in the presence of isopropanol (B130326), this compound can form, alongside the target product 3-chloropropionic acid. googleapis.com Its utility extends to specialized applications, such as in the preparation of protic ionic liquids like 1-ammonium-2-propanol 3-chloropropionate, which have been studied for their antimicrobial properties. rsc.org This highlights the compound's adaptability as a reagent in developing new materials with specific functional properties. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 3-chloropropanoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMSUOJRFMSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219159 | |
| Record name | Isopropyl 3-chloropropionate | |
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Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691-93-0 | |
| Record name | 1-Methylethyl 3-chloropropanoate | |
| Source | CAS Common Chemistry | |
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| Record name | Isopropyl 3-chloropropionate | |
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| Record name | Isopropyl 3-chloropropionate | |
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| Record name | Isopropyl 3-chloropropionate | |
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| Record name | Isopropyl 3-chloropropionate | |
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| Record name | Isopropyl 3-chloropropionate | |
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Synthetic Methodologies for Isopropyl 3 Chloropropionate
Esterification Approaches
Esterification represents a fundamental and direct method for synthesizing Isopropyl 3-chloropropionate. This approach leverages the reaction between a carboxylic acid and an alcohol to form an ester and water.
The most straightforward synthesis involves the direct reaction of 3-chloropropionic acid with isopropanol (B130326). This reaction is an equilibrium process known as Fischer esterification. To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by continuously removing the water formed during the reaction, often through azeotropic distillation. researchgate.net 3-Chloropropionic acid itself is a stable precursor that can be produced with high purity and yield (>95%) from the hydrochlorination of acrylic acid with dry hydrogen chloride gas. The resulting acid can then be directly used in the esterification step with isopropanol to form the desired ester.
To enhance the reaction rate of direct esterification, which can be slow, various catalytic systems are employed. Traditionally, strong mineral acids such as sulfuric acid or phosphoric acid have been used. researchgate.net These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
More recently, research has explored the use of solid acid catalysts and Lewis acids to facilitate esterification under milder conditions and to simplify catalyst recovery. For instance, studies on analogous chloro-esters have demonstrated the effectiveness of metal salts. Zinc methanesulfonate (B1217627) has been shown to be an effective catalyst for the esterification of chloroacetic acid with isopropanol, achieving high yields. researchgate.net Such catalysts are often reusable and offer good handling characteristics. researchgate.net In one study, the use of lanthanide methanesulfonate as a catalyst resulted in an 88.7% yield for isopropyl chloroacetate (B1199739) under specific conditions. researchgate.net
Table 1: Representative Catalytic System for Chloroacetate Esterification
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reactants | Chloroacetic Acid, Isopropanol | researchgate.net |
| Catalyst | Zinc Methanesulfonate | researchgate.net |
| Molar Ratio (Alcohol:Acid) | 1.1:1 | researchgate.net |
| Catalyst Loading | 0.5 mol% (of acid) | researchgate.net |
| Reaction Time | 2.5 hours | researchgate.net |
| Temperature | 85–90°C | researchgate.net |
| Water Removal Agent | Cyclohexane | researchgate.net |
Hydrochlorination-Based Syntheses
An alternative and widely reported industrial strategy involves the hydrochlorination of an alkene, such as acrylic acid or its esters, in the presence of isopropanol. googleapis.com This method circumvents the need to first isolate 3-chloropropionic acid.
In this process, acrylic acid is mixed with isopropanol, and hydrogen chloride is introduced to facilitate a 1,4-addition (or conjugate addition) reaction across the carbon-carbon double bond. googleapis.com The reaction can be performed by bubbling anhydrous HCl gas through the mixture. However, methods that avoid the direct handling of gaseous HCl are often preferred for safety and operational reasons. googleapis.com A patent describes a process where acrylic acid is mixed with isopropanol and cooled before an acid chloride is added to generate HCl in situ. googleapis.com This approach leads to the formation of multiple products initially, including 3-chloropropionic acid and isopropyl acrylate (B77674), which then converge to the final product, this compound. googleapis.com
To avoid the hazards and equipment costs associated with using anhydrous hydrogen chloride gas, strategies for generating HCl directly within the reaction vessel have been developed. googleapis.comgoogle.com A common and effective method is the reaction between a lower acid chloride, such as acetyl chloride, and an alcohol present in the system, like isopropanol. google.com The reaction principle involves the alcoholysis of the acid chloride, which rapidly produces hydrogen chloride and a corresponding ester (e.g., isopropyl acetate). googleapis.comwikipedia.org This generated HCl is highly reactive and immediately available for the hydrochlorination of the acrylic acid or its ester. This method is noted for its high utilization rate of hydrogen chloride, reduced equipment corrosion, and improved safety. google.com
Acid chlorides, with acetyl chloride being a prime example, are pivotal reagents in modern hydrochlorination-based syntheses of this compound. googleapis.com Their primary function is to serve as a precursor for the in situ generation of hydrogen chloride. google.com When acetyl chloride is added to a mixture containing isopropanol, it reacts to form HCl and isopropyl acetate. googleapis.com The newly formed HCl then adds across the double bond of either acrylic acid to form 3-chloropropionic acid (which is subsequently esterified) or isopropyl acrylate (formed from the esterification of acrylic acid with isopropanol) to directly yield this compound. googleapis.com
This one-pot process is efficient, with reaction times typically ranging from 3 to 14 hours at controlled temperatures of 0–30°C. google.com The slow, dropwise addition of the acetyl chloride is crucial for controlling the reaction temperature and maximizing the yield. google.com
Table 2: Typical Reaction Parameters for In Situ Hydrochlorination
| Parameter | Range / Value | Reference |
|---|---|---|
| Primary Reactants | Acrylate, Anhydrous Alcohol, Lower Acid Chloride | google.com |
| Molar Ratio (Acrylate:Acid Chloride:Alcohol) | 1 : 0.7–5 : 0.7–10 | |
| Polymerization Inhibitor | 0.001–0.01 molar ratio | google.com |
| Temperature | 0–30°C | google.com |
| Reaction Time | 3–14 hours | google.com |
Hydrochlorination of Isopropyl Acrylate Intermediates
The synthesis of this compound can be achieved through the hydrochlorination of isopropyl acrylate. This process involves the addition of hydrogen chloride (HCl) to the carbon-carbon double bond of the acrylate ester. A common industrial method involves dissolving an acrylate ester in an organic solvent, adding anhydrous isopropanol and a polymerization inhibitor, and then slowly introducing a lower acid chloride, such as acetyl chloride. This reaction typically proceeds over a period of 3 to 14 hours. The in-situ generation of HCl from the reaction between the acid chloride and the alcohol is a key feature of this method. google.com This approach is considered advantageous as it avoids the direct handling of gaseous hydrogen chloride, which can be hazardous and corrosive. google.com
The reaction mechanism involves the initial generation of hydrogen chloride from the alcohol and acid chloride, which then reacts with the isopropyl acrylate to form the desired product. google.com The use of a polymerization inhibitor is crucial to prevent the acrylate from undergoing unwanted polymerization, which would reduce the yield of this compound. google.com
Alternative and Emerging Synthetic Routes
Chlorination of Acrylic Acid with Hydrogen Chloride and Alcohol
An alternative route to this compound involves the initial hydrochlorination of acrylic acid to form 3-chloropropionic acid, which is then esterified with isopropanol. The hydrochlorination of acrylic acid is typically carried out by reacting it with dry hydrogen chloride gas. This initial step is crucial as the purity and yield of the resulting 3-chloropropionic acid directly impact the subsequent esterification.
A method for preparing 3-chloropropionic acid involves the simultaneous introduction of hydrochloric acid gas and acrylic acid into a reaction vessel. google.comgoogle.com This process can be performed with the reactants in near-stoichiometric quantities. google.comgoogle.com Following the formation of 3-chloropropionic acid, it can be converted to this compound through esterification with isopropanol.
Another approach generates hydrogen chloride in-situ from the reaction of an acid chloride, like acetyl chloride, with an alcohol. googleapis.com Isopropanol has been identified as a suitable alcohol for this process as it demonstrates appropriate reactivity, and the formation of isopropyl chloride as a byproduct is not detected. googleapis.com
Solvent-Free Synthetic Protocols for Chloropropionates
Solvent-free synthetic methods are gaining attention due to their environmental and economic benefits. While specific solvent-free protocols for this compound are not extensively detailed in the provided search results, the general principles of solvent-free synthesis can be applied. These methods aim to reduce or eliminate the use of volatile organic solvents, thereby minimizing waste and potential environmental hazards. The reaction involving the in-situ generation of HCl from an acid chloride and an alcohol can potentially be adapted to a solvent-free system, where the reactants themselves act as the reaction medium. googleapis.com
Optimization of Reaction Parameters in this compound Synthesis
The efficiency and yield of this compound synthesis are highly dependent on the careful control of various reaction parameters.
Temperature Control
Temperature is a critical factor in the synthesis of this compound. In the hydrochlorination of acrylic acid to produce the 3-chloropropionic acid precursor, mild temperatures are generally preferred. For the esterification of 3-chloropropionyl chloride with isopropanol, a temperature range of 0–30°C is often employed. Similarly, in methods utilizing the in-situ generation of HCl, maintaining a low temperature, preferably at or below 20°C, is recommended to control the reaction rate and minimize side reactions. googleapis.com For the hydrochlorination of acrylic acid, temperatures are typically maintained at 30°C or less. googleapis.com
| Reaction Step | Reactants | Recommended Temperature |
| Hydrochlorination of Acrylic Acid | Acrylic acid, HCl (gas) | 15–25°C |
| Esterification | 3-chloropropionyl chloride, Isopropanol | 0–30°C |
| In-situ HCl Generation | Isopropyl acrylate, Acetyl chloride, Isopropanol | <20°C googleapis.com |
| Hydrochlorination of Acrylic Acid (in-situ HCl) | Acrylic acid, Isopropanol, Acetyl chloride | ≤30°C, preferably ≤20°C googleapis.com |
Stoichiometric Ratios of Reactants
The molar ratios of the reactants play a significant role in maximizing the yield and purity of this compound. In the synthesis involving an acrylate ester, an acid chloride, and an alcohol, the molar ratio of acrylate to acid chloride to anhydrous alcohol is a key parameter. For the preparation of 3-chloropropionic acid by the simultaneous addition of HCl and acrylic acid, a molar ratio of hydrochloric acid gas to acrylic acid of between 0.70 and 1.30 is suggested. google.comgoogle.com
A study on a similar reaction, the synthesis of methyl 3-chloropropionate, demonstrated that the slow, dropwise addition of acetyl chloride resulted in a significantly higher yield (93.8%) compared to adding it all at once (77.2%). google.com This indicates that controlling the addition rate, which influences the instantaneous stoichiometric ratios, is crucial for optimizing the reaction.
| Reactants | Recommended Molar Ratio |
| Acrylate : Acid Chloride : Anhydrous Alcohol : Inhibitor | 1 : 0.7–5 : 0.7–10 : 0.001–0.01 |
| Hydrochloric acid gas : Acrylic acid | 0.70–1.30 : 1 google.comgoogle.com |
Influence of Polymerization Inhibitors
In the synthesis of this compound, particularly through methods involving acrylic acid or its esters, the prevention of unwanted side reactions is critical to ensure a high yield and purity of the final product. The most significant of these side reactions is the polymerization of the acrylate starting material or the resulting acrylate ester product. google.com Due to their carbon-carbon double bonds, acrylic monomers are susceptible to spontaneous polymerization, a reaction that can be initiated by heat, light, or the presence of free radicals. google.comchempoint.com This process is highly exothermic and can lead to the formation of long-chain polymers, which reduces the yield of the desired ester and can cause the reaction mixture to solidify or "gel," complicating the purification process. chempoint.com
To mitigate this, polymerization inhibitors are added to the reaction mixture. google.com The primary function of these inhibitors is to scavenge free radicals that initiate the polymerization chain reaction. chempoint.com By reacting with these radicals, they form stable, non-radical species that are incapable of propagating the polymerization process, effectively stopping or slowing down the unwanted reaction. chempoint.com The selection of an appropriate inhibitor and its concentration is crucial for controlling the reaction, maximizing product yield, and ensuring the stability of the monomer during production and storage. chempoint.comgoogle.com
Several types of compounds have been identified as effective polymerization inhibitors in the synthesis of chloropropionate esters. Phenolic compounds are widely utilized for this purpose. A Chinese patent discloses a method for preparing 3-chloropropionates where inhibitors are essential. google.com The patent suggests several options, highlighting the utility of this class of compounds.
Table 1: Polymerization Inhibitors Used in 3-Chloropropionate Synthesis
| Inhibitor Type | Specific Examples | Preferred Inhibitor |
|---|---|---|
| Phenolic Compounds | Hydroquinone, Resorcinol, Pyrocatechol, tert-Butylhydroquinone | Hydroquinone |
Data sourced from a Chinese patent on the preparation of 3-chloropropionate. google.com
The concentration of the inhibitor is a critical parameter. It must be sufficient to prevent polymerization but not so high as to interfere with the primary esterification or hydrochlorination reaction. In a described industrial method for producing 3-chloropropionates, the molar ratio of the inhibitor relative to the primary reactants is carefully controlled. google.com
Table 2: Molar Ratios in 3-Chloropropionate Synthesis
| Reactant/Component | General Molar Ratio (relative to Acrylate) | Preferred Molar Ratio (relative to Acrylate) |
|---|---|---|
| Acrylate | 1 | 1 |
| Acid Chloride | 0.7 - 5 | 1.1 |
| Anhydrous Alcohol | 0.7 - 10 | 1.2 |
| Polymerization Inhibitor | 0.001 - 0.01 | 0.01 |
Data sourced from a Chinese patent on the preparation of 3-chloropropionate. google.com
Research into the esterification of acrylic acid has also explored other types of inhibitors. For instance, a study on the esterification of acrylic acid with various alcohols demonstrated that dimethylformamide (DMF) can act as an inhibitor. researchgate.net The study found that as the molar ratio of DMF increased, the degree of polymerization of the acrylic acid decreased. researchgate.net This indicates that DMF effectively inhibits the polymerization of the acrylic acid's double bond, which is a crucial aspect of synthesizing its derivatives, including this compound. researchgate.net The effectiveness of certain phosphorus compounds in inhibiting titanium-catalyzed esterification reactions has also been noted, although their mechanism involves complex formation with the catalyst rather than free-radical scavenging. kpi.ua
Reaction Mechanisms and Kinetics of Isopropyl 3 Chloropropionate
Nucleophilic Substitution Reactions at the Chlorinated Center
General Principles of Chlorine Displacement by Various Nucleophiles
Isopropyl 3-chloropropionate features a primary alkyl chloride, which is susceptible to nucleophilic substitution reactions, primarily through an S_N2 (bimolecular nucleophilic substitution) mechanism. In this mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, while the chlorine atom simultaneously departs as a chloride ion (leaving group).
The reactivity of the C-Cl bond in 3-chloropropionic acid esters makes them effective alkylating agents for a range of nucleophiles, including those centered on sulfur, nitrogen, and oxygen atoms. The rate of this reaction is influenced by several factors: the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. For a primary halide like the one in this compound, steric hindrance is minimal, favoring the S_N2 pathway. The leaving group ability is a critical factor, with halides like iodide and bromide generally being more reactive (better leaving groups) than chloride.
Formation of Substituted Derivatives via Nucleophilic Attack
The displacement of the chloride ion by various nucleophiles leads to the formation of a wide array of substituted derivatives. This reactivity is fundamental to the synthetic utility of 3-chloropropionate esters.
Examples of Derivative Formation:
Reaction with Amines: Primary or secondary amines can displace the chloride to form β-amino esters.
Reaction with Thiolates: Thiolate anions (RS⁻) react readily to yield thioethers.
Reaction with Alkoxides: Alkoxide ions (RO⁻) can substitute the chlorine to form β-alkoxy esters.
Reaction with Cyanide: The cyanide ion (CN⁻) can be introduced to form a cyano-substituted ester, which can be a precursor to other functional groups.
These reactions underscore the role of this compound as a building block in organic synthesis for introducing a propionate moiety onto a nucleophilic species.
Reduction Reactions of this compound
The reduction of this compound can target the ester functional group. Strong reducing agents are typically required to convert an ester to a primary alcohol.
Conversion to 3-Chloropropanol
The selective reduction of the ester group in this compound without affecting the carbon-chlorine bond yields 3-chloro-1-propanol. This transformation is typically achieved using powerful hydride reagents. A standard laboratory reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄).
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) would result in the formation of a new ester (3-chloropropionate of R') and isopropanol (B130326).
Mechanism of Transesterification:
Base-Catalyzed: A strong base (e.g., an alkoxide) removes a proton from the reactant alcohol, generating a nucleophilic alkoxide. This new alkoxide attacks the carbonyl carbon of the this compound. A tetrahedral intermediate is formed, which then collapses, eliminating the original isopropoxide group.
Acid-Catalyzed: An acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. The reactant alcohol then attacks this carbon. Following proton transfer, the original isopropanol is eliminated, and deprotonation of the carbonyl yields the new ester.
To ensure a high yield of the desired product, the reactant alcohol is often used in large excess or as the solvent.
Kinetic Studies of Isopropyl Chloropropionate Reactions
Thermal Elimination Kinetics
The gas-phase thermal decomposition (pyrolysis) of esters containing a β-hydrogen in their alkyl group, such as this compound, typically proceeds through a unimolecular elimination reaction. This specific type of pericyclic reaction is known as a retro-ene reaction . wikipedia.org The process involves a concerted mechanism via a six-membered cyclic transition state, yielding propene and 3-chloropropionic acid. researchgate.net
While specific kinetic parameters for the pyrolysis of this compound are not available in the cited literature, extensive studies have been performed on the closely related, non-chlorinated analog, isopropyl propionate . semanticscholar.org The kinetic data for this analog provides a valuable benchmark for understanding the thermal stability and decomposition mechanism. The reaction is homogeneous, unimolecular, and follows a first-order rate law. nih.gov
The study of ethyl 3-chloropropionate's gas-phase elimination kinetics has been reported, indicating that research into this class of compounds exists. acs.org The presence of the electron-withdrawing chlorine atom at the 3-position in the acyl group is expected to influence the electronic environment of the carbonyl group and, consequently, the activation energy of the reaction compared to the non-chlorinated analog.
Below are the experimental kinetic parameters for the thermal decomposition of the analogous compound, isopropyl propionate.
| Temperature Range (K) | Pressure Range (Torr) | log A (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Rate Constant Expression |
|---|---|---|---|---|
| 583–623 | ~760 | 13.06 ± 0.09 | 45.4 ± 0.2 | k(T) = 10(13.06) exp(-45400/RT) s⁻¹ |
Rate Coefficients and Arrhenius Parameters
The study of the reaction kinetics of this compound, specifically its rate coefficients and Arrhenius parameters, is crucial for understanding its chemical reactivity and the mechanisms of its transformations. However, a comprehensive search of the available scientific literature reveals a notable lack of specific experimental data for the rate coefficients and Arrhenius parameters of reactions involving this compound.
Research in the field of gas-phase elimination kinetics has been conducted on structurally similar compounds, which can provide valuable context. For instance, studies on the pyrolysis of various esters, including chloro-substituted esters, have been a subject of interest to elucidate reaction mechanisms and the influence of molecular structure on reactivity. Work by G. Chuchani and collaborators has extensively explored the gas-phase elimination kinetics of a wide range of esters, including ethyl 3-chloropropionate, a close structural analog to the isopropyl ester. These studies typically determine the rate constants over a range of temperatures and subsequently derive the Arrhenius parameters—the pre-exponential factor (A) and the activation energy (Ea)—which are fundamental in describing the temperature dependence of reaction rates.
For ethyl 3-chloropropionate, detailed kinetic studies have been performed, yielding precise data on its thermal decomposition. It is reasonable to infer that this compound would undergo a similar gas-phase elimination reaction, likely proceeding through a cyclic transition state to yield propene, hydrogen chloride, and the corresponding acid. The substitution of the ethyl group with an isopropyl group would be expected to influence the reaction rate and Arrhenius parameters due to steric and electronic effects. However, without direct experimental investigation, any discussion on the specific values for this compound remains speculative.
The absence of concrete data in the public domain for this compound underscores a gap in the chemical kinetics literature. Further experimental research, employing techniques such as static or flow reactor systems coupled with analytical methods like gas chromatography, would be necessary to determine the rate coefficients at various temperatures and subsequently calculate the Arrhenius parameters for the reactions of this specific compound. Such data would be invaluable for chemical process design, atmospheric chemistry modeling, and a more complete understanding of the structure-reactivity relationships in this class of compounds.
Due to the lack of available experimental data, a data table for the rate coefficients and Arrhenius parameters of this compound cannot be generated at this time.
Advanced Applications in Organic Synthesis
A Key Intermediate in the Synthesis of Fine Chemicals
With its distinct molecular structure, isopropyl 3-chloropropionate is a valuable intermediate in the synthesis of a variety of organic compounds. Its reactivity allows it to serve as a versatile reagent in numerous chemical reactions, making it a cornerstone in the production of specialized and high-value chemical products.
Precursor for Pharmaceutical Compounds
This compound is a recognized precursor in the synthesis of biologically active molecules and is utilized as a synthetic intermediate in the pharmaceutical sector. For instance, it is a key component in the synthesis of Itopride Hydrochloride, a prokinetic agent used to treat various gastrointestinal conditions. google.comresearchgate.netenvironmentclearance.nic.in The synthesis of Itopride can be achieved through various routes, including methods that start with materials like 3,4-dimethoxy-benzoyl chloride and p-hydroxybenzaldehyde. google.comresearchgate.netgoogle.com this compound and its derivatives are also instrumental in creating compounds with potential as aldose reductase inhibitors and anticonvulsants. Furthermore, research has demonstrated its use in synthesizing novel anticancer agents by reacting it with different nucleophiles to produce chlorinated derivatives that show significant cytotoxic activity against cancer cell lines. 3-Chloropropionic acid, a closely related compound, is also directly used as an intermediate in pharmaceutical synthesis. google.com
Precursor for Agrochemicals and Pesticides
In the agricultural sector, this compound is integral to the development of various pesticides, including herbicides and biocides. Its derivatives, particularly 3-chloropropionic acid, are crucial for creating effective agricultural chemicals. The compound's chemical properties allow it to be effective against a range of pests. For example, it is used in the preparation of herbicidal compounds and can be reacted with other chemical entities to form potent herbicides. google.com The broader class of 3-chlorosubstituted carbonyl compounds, including this compound, are established raw materials in the manufacturing of biocides. googleapis.com
Catalytic Coupling Reactions with Isopropyl Chloropropionate Analogues
Analogues of this compound are pivotal in various metal-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds.
Ni(II)-Catalyzed Reductive Cross-Coupling Reactions
Nickel-catalyzed reductive cross-coupling reactions represent a significant advancement in organic synthesis, enabling the formation of C-C bonds from two different electrophiles. acs.org Research has detailed the development of a Ni(II)-catalyzed reductive cross-coupling between substituted 2-chloropyridine (B119429) and ethyl 3-chloropropanoate (B8744493), a close analogue of this compound. researchgate.net This reaction utilizes manganese as a reductant and has been optimized for large-scale synthesis of pharmaceutical intermediates. researchgate.net These reactions are often facilitated by various ligands and additives to enhance their efficiency and selectivity. acs.orgchemrxiv.org The choice of catalyst system is crucial and can be tailored for different substrates, including various primary and secondary alkyl bromides and chlorides. researchgate.netresearchgate.net
Iron-Catalyzed Enantioconvergent Kumada Reactions with Halogenated Alkanoates
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using more expensive metals. organic-chemistry.org A significant breakthrough in this area is the iron-catalyzed enantioselective Kumada cross-coupling of racemic α-chloro- and α-bromoalkanoates with aryl Grignard reagents. acs.orgnih.govnih.gov This reaction, catalyzed by an iron salt and a chiral bisphosphine ligand, produces α-arylalkanoates with high yields and useful levels of enantioselectivity. nih.gov These products can then be converted into optically enriched α-arylalkanoic acids, which are important in pharmaceuticals. nih.gov The mechanism is thought to involve the formation of an alkyl radical, which then undergoes an enantioconvergent arylation. nih.gov This method offers a practical route to chiral α-arylalkanoic acid derivatives. nih.gov
Derivatization Strategies and Complex Molecule Construction
The chemical reactivity of this compound, particularly the chlorine atom which acts as a good leaving group, allows for a variety of derivatization strategies. This facilitates nucleophilic substitution reactions where the chlorine can be replaced by a range of nucleophiles. Such derivatization is a key step in building more complex molecules from a simpler starting material. For instance, in the synthesis of certain herbicides, isopropyl 3-chloropropanoate is reacted with a pyrimidine (B1678525) derivative to construct a more complex herbicidal compound. google.com Additionally, small-molecule halogenated carboxylic acids like 2-chloropropionic acid, a related compound, are often used as starting materials in derivatization processes for analytical purposes, highlighting the utility of this chemical class in complex molecular analysis and construction. google.com
Applications in Heterocyclic Compound Synthesis
The bifunctional nature of this compound makes it a useful precursor for various other heterocyclic systems. The "3-chloropropionyl" structural unit can be incorporated as a three-carbon chain into larger ring systems.
One key strategy involves nucleophilic substitution at the carbon bearing the chlorine atom, followed by cyclization. For example, the reaction of ethyl 3-chloropropionate with 2-pyrrolidinone (B116388) yields an N-substituted intermediate, which can undergo intramolecular cyclization to form the bridged bicyclic compound, azabicyclo cmu.eduacs.orgCurrent time information in Bangalore, IN.octan-4,8-dione. rroij.com This demonstrates the ester's utility in constructing complex, multi-ring systems.
Similarly, the related compound 3-chloropropionyl chloride is a potent acylating agent used to build heterocycles. thieme-connect.com It can be used in the synthesis of:
Oxadiazoles : Through O-acylation of an N-hydroxyamidine followed by intramolecular cyclization. thieme-connect.com
Isoquinoline-1,3-diones : Via reaction with 2-substituted isoquinoline (B145761) precursors. thieme-connect.com
The core C-C-C backbone of the 3-chloropropionate moiety is also found in other reagents used for heterocycle synthesis, such as 3-mercaptopropionic acid, which is used to construct 1,3-thiazinan-4-one derivatives. nih.gov These examples highlight that the value of this compound in heterocyclic synthesis lies in its ability to act as a C3 electrophilic building block.
Polymerization Initiation Studies with Related Chloropropionate Esters
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu The process is initiated by an alkyl halide in the presence of a transition-metal complex, which acts as a catalyst. acs.org
The effectiveness of an ATRP initiator is highly dependent on its structure. A good initiator must have an activating substituent, such as a carbonyl or aryl group, on the α-carbon (the carbon directly attached to the halogen). acs.org This structural feature is critical for the reversible cleavage of the carbon-halogen bond that propagates the polymerization.
Commonly used and highly effective initiators for ATRP are α-halide esters, including methyl 2-chloropropionate and ethyl 2-bromopropionate. mdpi.com These compounds facilitate controlled polymerization of a wide range of monomers like styrenes and (meth)acrylates. cmu.edu
In contrast, this compound is a β-chloropropionate ester. The chlorine atom is not on the α-carbon and therefore lacks the necessary activation from the adjacent ester group. Consequently, it is not a suitable initiator for conventional ATRP under standard conditions. The significant difference in reactivity between α- and β-halogenated esters in this context underscores the precise structural requirements for successful ATRP initiation.
The following table summarizes the suitability of various chloropropionate esters as ATRP initiators.
| Compound Name | Structure | Halogen Position | Suitability as ATRP Initiator | Reference |
| Methyl 2-chloropropionate | CH₃-CHCl-COOCH₃ | α | High | cmu.edumdpi.com |
| Ethyl 2-chloropropionate | CH₃-CHCl-COOCH₂CH₃ | α | High | mdpi.com |
| This compound | Cl-CH₂-CH₂-COOCH(CH₃)₂ | β | Low / Unsuitable | acs.org |
This distinction is crucial for polymer chemists designing controlled polymerization systems, as the choice of initiator is a determining factor in the success of the reaction. acs.org
Theoretical and Computational Chemistry of Isopropyl 3 Chloropropionate
Quantum Mechanical Studies of Reaction Pathways
A primary reaction pathway for Isopropyl 3-chloropropionate is nucleophilic substitution at the carbon atom bonded to the chlorine atom. In this S\textsubscript{N}2 reaction, a nucleophile attacks the carbon, leading to the displacement of the chloride ion in a single, concerted step. libretexts.orglibretexts.org Computational studies can map out the potential energy surface for this process, providing a detailed understanding of the molecular rearrangements that occur.
Another potential pathway, particularly under basic conditions, is elimination (E2) reaction, where a proton is abstracted from the carbon adjacent to the chlorine, leading to the formation of Isopropyl acrylate (B77674) and hydrogen chloride. Quantum mechanical calculations can help determine the competitiveness of these two pathways under different conditions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations offer a good balance between accuracy and computational cost, making them suitable for studying the reaction mechanisms of medium-sized molecules like this compound.
In the context of this compound, DFT calculations can be employed to:
Optimize the geometries of reactants, transition states, and products.
Calculate the vibrational frequencies to confirm the nature of stationary points on the potential energy surface.
Determine the activation energies and reaction enthalpies for different pathways. rsc.org
For example, a DFT study on the S\textsubscript{N}2 reaction with a nucleophile would involve calculating the energy of the system as the nucleophile approaches the carbon atom and the chloride ion departs. The highest point on this reaction coordinate would correspond to the transition state, and the energy difference between the reactants and the transition state would be the activation energy.
Table 1: Illustrative DFT Calculated Energies for the S\textsubscript{N}2 Reaction of this compound with Hydroxide Ion
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + OH⁻) | 0.0 |
| Transition State | +20.5 |
| Products (Isopropyl 3-hydroxypropionate + Cl⁻) | -15.2 |
Note: The data in this table is illustrative and based on typical values for S\textsubscript{N}2 reactions of chloroalkanes.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT.
For this compound, ab initio calculations would be valuable for:
Providing a benchmark for the results obtained from DFT calculations.
Investigating systems where DFT may not be as reliable, such as those with significant electron correlation effects.
Calculating highly accurate properties like bond dissociation energies and electron affinities.
Energetic Calculations and Transition State Analysis
A crucial aspect of computational chemistry is the calculation of reaction energetics and the characterization of transition states. youtube.com The transition state is a key structure that lies at the energy maximum along the reaction coordinate and represents the bottleneck of the reaction.
Energetic calculations provide the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, and the reaction energy (ΔE), which indicates whether the reaction is exothermic or endothermic. These values are critical for understanding reaction rates and equilibria.
Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the transition state. This is typically done by searching for a stationary point with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the transition state is located, its geometry and electronic structure can be analyzed to gain further insight into the reaction mechanism. For an S\textsubscript{N}2 reaction, the transition state would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken bond between the carbon atom and the leaving group. libretexts.orgyoutube.com
Table 2: Hypothetical Energetic Data for Competing Reaction Pathways of this compound
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |
| S\textsubscript{N}2 with OH⁻ | 20.5 | -15.2 |
| E2 with OH⁻ | 25.1 | -10.8 |
Note: This data is hypothetical and serves to illustrate the comparison between different reaction pathways.
Electronic Effects of Substituents on Reactivity
The reactivity of this compound is significantly influenced by the electronic effects of its constituent atoms and functional groups. etamu.edufrancis-press.com The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond, making the carbon atom electron-deficient and thus more susceptible to nucleophilic attack.
Computational methods can quantify these electronic effects through various analyses, such as:
Natural Bond Orbital (NBO) analysis: This method can be used to calculate the partial atomic charges, revealing the electron distribution within the molecule.
Molecular Electrostatic Potential (MEP) maps: These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating the likely sites for nucleophilic and electrophilic attack.
Frontier Molecular Orbital (FMO) theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. In a nucleophilic substitution reaction, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is key.
By analyzing these electronic properties, a deeper understanding of the factors governing the reactivity of this compound can be achieved.
Analytical Methodologies for Isopropyl 3 Chloropropionate and Its Derivatives
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic methods are fundamental in the analysis of Isopropyl 3-chloropropionate, providing the means to separate, identify, and quantify the compound within complex mixtures. This capability is essential for tracking the conversion of reactants to products and identifying any impurities that may arise during synthesis.
High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these applications. A reverse-phase HPLC method can be effectively employed to monitor the synthesis of this compound. In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to improve peak shape. sielc.com By injecting aliquots of the reaction mixture at various time points, the consumption of starting materials (such as 3-chloropropionic acid and isopropanol) and the formation of the this compound product can be quantified. This allows for the determination of reaction kinetics and the optimization of reaction conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, especially for the analysis of volatile compounds and the identification of byproducts. thermofisher.commedistri.swiss The gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. thermofisher.commedistri.swiss This is invaluable for impurity profiling of this compound, ensuring the final product meets the required purity standards. The National Institute of Standards and Technology (NIST) maintains a mass spectrometry data center that includes data for this compound, which can be used as a reference for identification. nih.gov
Table 1: Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 Reverse-Phase | Acetonitrile/Water with Phosphoric Acid | UV | Reaction Monitoring, Purity Assessment |
| GC-MS | (Typical) Polysiloxane-based | Helium | Mass Spectrometer | Impurity Profiling, Product Identification |
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic techniques provide detailed information about the molecular structure and bonding within a molecule, making them indispensable for characterizing this compound and investigating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the connectivity of atoms in this compound. nih.gov In a mechanistic study, for example, the hydrolysis of this compound, NMR could be used to follow the disappearance of the ester signals and the appearance of signals corresponding to isopropanol (B130326) and 3-chloropropionic acid. Furthermore, by using advanced NMR techniques, it is possible to study the formation of intermediates and transition states, providing deep insights into the reaction pathway.
Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-Cl bond. nih.gov During a reaction, FTIR can be used to monitor the disappearance of reactant-specific peaks and the emergence of product-specific peaks. For instance, in the esterification reaction to form this compound, one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Observables | Application in Mechanistic Studies |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons | Tracking changes in the local chemical environment of protons during a reaction. |
| ¹³C NMR | Chemical shifts of carbon atoms | Observing changes in the carbon skeleton and identifying intermediates. |
| FTIR | Characteristic vibrational frequencies of functional groups | Monitoring the conversion of functional groups (e.g., -OH to -O-C=O). |
| Mass Spec. | Molecular ion peak and fragmentation pattern | Identifying reaction products and intermediates by their mass. |
By combining the separation power of chromatography with the detailed structural information from spectroscopy, a comprehensive understanding of the synthesis and reactivity of this compound can be achieved. These analytical methodologies are crucial for ensuring the quality and purity of the final product and for advancing the fundamental understanding of its chemical behavior.
Environmental Chemistry and Biodegradation of Chlorinated Propionates
Biodegradation Pathways of 3-Chloropropionic Acid by Microorganisms
A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize 3-chloropropionic acid as a sole source of carbon and energy, leading to its degradation. griffith.edu.auresearchgate.net This microbial breakdown is a critical process in the natural attenuation of environments contaminated with this compound. griffith.edu.au
Bacterial degradation of 3-CP has been observed in various species isolated from different environments, including agricultural soils and contaminated industrial sites. researchgate.netaip.org For instance, a Pseudomonas sp. isolated from a rice paddy field was capable of degrading 3-CP. sigmaaldrich.comsigmaaldrich.com Similarly, bacteria such as Lysinibacillus fusiformis, Curtobacterium luteum, and Cytobacillus firmus have been identified as effective degraders of 3-CP. griffith.edu.au One study detailed a Lysinibacillus fusiformis strain that could completely degrade 20 mM of 3-CP. aip.org Research has also identified a strain of Bacillus sp. capable of degrading high concentrations of 3-chloropropionate. researchgate.net
Fungi also play a significant role in the biodegradation of 3-CP. Species such as Mucor sp. and Trichoderma sp. have been shown to grow on media containing 3-CP as the sole carbon source. researchgate.net One study highlighted a Trichoderma asperellum strain that successfully dechlorinated over 90% of a 10mM 3-CP solution within 20 days. dergipark.org.tr Fungal degradation can sometimes proceed through different pathways than bacterial degradation, involving reductive dehalogenation. researchgate.net
The rate of biodegradation can vary significantly depending on the microbial strain and environmental conditions. Bacterial strains have been shown to achieve complete degradation of 20 mM 3-CP in as little as 6 days, while fungal degradation may take up to 20 days or more for similar concentrations. griffith.edu.au Optimal degradation by bacteria has been noted at concentrations between 10-20 mM. griffith.edu.au
Interactive Table: Microbial Degradation of 3-Chloropropionic Acid
| Microorganism Type | Species/Strain | Environment of Isolation | Degradation Performance | Reference |
|---|---|---|---|---|
| Bacteria | Pseudomonas sp. B6P | Rice Paddy Field | Degrades 3-CP as sole carbon source | sigmaaldrich.comsigmaaldrich.com |
| Lysinibacillus fusiformis (Strain O1) | Oxley Creek, Australia | ~100% degradation of 20 mM 3-CP | aip.org | |
| Curtobacterium luteum (Strain O2) | Oxley Creek, Australia | Effective degrader of 3-CP | griffith.edu.au | |
| Cytobacillus firmus (Strain O3) | Oxley Creek, Australia | Effective degrader of 3-CP | griffith.edu.au | |
| Bacillus sp. CGMCC no. 4196 | Mud | Degrades high concentrations of 3-CPA (120 mM) | researchgate.net | |
| Bacillus aryabhattai (Strain H4) | Marine Sponge | Utilizes 3-CP as sole carbon source | researchgate.net | |
| Fungi | Mucor sp. SP1 | Agricultural Land | Grows on 10 mM 3-CP | researchgate.net |
| Trichoderma sp. SP2 | Agricultural Land | Grows on 10 mM 3-CP | researchgate.net | |
| Trichoderma asperellum MF1 | Pesticide Exposed Soil | 90.32% dechlorination of 10 mM 3-CP in 20 days | dergipark.org.tr |
Enzymatic Dehalogenation Mechanisms
The critical initial step in the microbial degradation of 3-chloropropionic acid is the cleavage of the carbon-halogen bond, a reaction catalyzed by enzymes known as dehalogenases. researchgate.net These enzymes substitute the halogen atom with a hydroxyl group, a process termed hydrolytic dehalogenation, which is common in bacteria. This reaction detoxifies the compound and facilitates its entry into central metabolic pathways. researchgate.net
The dehalogenases acting on 3-CP are specific for the position of the halogen atom. They effectively remove chlorine from the β-position (the third carbon) of the propionic acid chain but are inactive against α-halogenated acids like 2-chloropropionate. researchgate.net The product of the hydrolytic dehalogenation of 3-CP is typically 3-hydroxypropionic acid. researchgate.net In contrast, some fungal pathways involve reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, yielding propionic acid. researchgate.net
The activity and efficiency of these dehalogenases are influenced by various physicochemical factors. For example, a dehalogenase from a Pseudomonas sp. exhibited optimal activity at a pH of 8 and a temperature of 30°C. The enzyme's activity was found to be stable between pH 5 and 8 but decreased rapidly at temperatures above 35°C. The Michaelis-Menten constant (Km) for this enzyme with 3-CP as the substrate was determined to be 0.20 mM, indicating a high affinity for the substrate.
Interactive Table: Properties of Dehalogenases Acting on 3-Chloropropionic Acid
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km for 3-CP (mM) | Notes |
|---|---|---|---|---|
| Pseudomonas sp. B6P | 8.0 | 30 | 0.20 ± 0.05 | Activity stable between pH 5-8; rapidly decreases above 35°C. |
| Rhodococcus sp. HJ1 | 7.6 | 30 | 0.2 | Enzyme is specific for β-substituted haloalkanoic acids. |
Role of Chlorinated Propionates in Environmental Studies
Chlorinated propionates, including 3-chloropropionic acid, are of interest in environmental studies primarily due to their presence as environmental contaminants and their potential for bioremediation. griffith.edu.auwikipedia.org Their occurrence in the environment is often linked to industrial activities and their use as intermediates in the synthesis of pesticides and herbicides. researchgate.netdergipark.org.tr As a result, they can be found in soil and water, posing potential risks to ecosystems. griffith.edu.au
The study of 3-chloropropionic acid's environmental fate is crucial for understanding the persistence and impact of such xenobiotic compounds. researchgate.net Its water solubility suggests it is likely to be mobile in the environment. fishersci.com Environmental studies often focus on identifying and characterizing microorganisms capable of degrading these compounds, as this offers a basis for developing bioremediation strategies for contaminated sites. griffith.edu.auresearchgate.net The process of bioremediation utilizes the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. griffith.edu.au
Furthermore, 3-chloropropionic acid can serve as a subject in studies investigating the adaptation of microbial communities to pollutants. Tracking the changes in microbial populations in microcosms spiked with 3-CP helps to understand how these communities respond to and mitigate chemical contamination in a more natural setting. griffith.edu.au In a broader context, the study of how organisms metabolize compounds like 3-CP contributes to the field of toxicology and the development of biomarkers to assess exposure to chemical pollutants. sigmaaldrich.comchemicalbook.com
Catalytic Transformations Involving Isopropyl 3 Chloropropionate
Enzyme-Catalyzed Processes
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. In the context of Isopropyl 3-chloropropionate, enzymes, particularly lipases, have been investigated for their ability to catalyze stereoselective reactions.
Stereoselective Hydrolysis and Kinetic Resolution of Chlorinated Esters
Enzymatic kinetic resolution via hydrolysis is a powerful strategy for obtaining enantiomerically enriched compounds. While specific data on the stereoselective hydrolysis of this compound is not extensively documented in publicly available literature, studies on analogous chlorinated esters provide significant insights into the potential of this approach.
Research on the kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid (CTFPA) esters, for instance, demonstrates the efficacy of lipases in differentiating between enantiomers of halogenated esters. tandfonline.com In a screening of various lipases and esterases, Candida rugosa lipase (B570770) and Pseudomonas fluorescens esterase were identified as effective biocatalysts for the hydrolysis of methyl and ethyl esters of CTFPA. tandfonline.com These enzymes exhibited (S)-selectivity, preferentially hydrolyzing the (S)-enantiomer of the ester. tandfonline.com This selectivity allows for the separation of the unreacted (R)-ester from the hydrolyzed (S)-acid, thereby achieving a kinetic resolution. At 60% conversion, the remaining ester of CTFPA could be obtained with an enantiomeric excess (ee) of 95%. tandfonline.com
This principle of stereoselective hydrolysis can be extrapolated to this compound. A hypothetical kinetic resolution of racemic this compound using an (S)-selective lipase would yield (S)-3-chloropropionic acid and unreacted (R)-Isopropyl 3-chloropropionate with high enantiomeric purity. The success of such a resolution would depend on the careful selection of the enzyme, reaction conditions (pH, temperature), and solvent system to maximize both the reaction rate and the enantioselectivity (E-value).
Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of Racemic this compound
| Enzyme Source | Substrate | Product 1 (Acid) | ee (%) | Product 2 (Ester) | ee (%) | Conversion (%) | E-value |
| Candida antarctica Lipase B | (±)-Isopropyl 3-chloropropionate | (S)-3-chloropropionic acid | >95 | (R)-Isopropyl 3-chloropropionate | >95 | ~50 | >100 |
| Pseudomonas cepacia Lipase | (±)-Isopropyl 3-chloropropionate | (S)-3-chloropropionic acid | >90 | (R)-Isopropyl 3-chloropropionate | >90 | ~50 | >50 |
| Porcine Pancreatic Lipase | (±)-Isopropyl 3-chloropropionate | (R)-3-chloropropionic acid | >95 | (S)-Isopropyl 3-chloropropionate | >95 | ~50 | >100 |
Note: This table is illustrative and based on typical outcomes for lipase-catalyzed kinetic resolutions of similar esters. Specific experimental data for this compound is needed for definitive values.
Biocatalytic Approaches to Ester Synthesis and Modification
Enzymes, particularly lipases, are also widely used for the synthesis and modification of esters through esterification and transesterification reactions. These biocatalytic methods offer mild reaction conditions and high selectivity, avoiding the need for harsh chemical reagents.
The synthesis of this compound can be envisioned through the lipase-catalyzed esterification of 3-chloropropionic acid with isopropanol (B130326). Immobilized lipases are often preferred in such syntheses as they can be easily recovered and reused, making the process more cost-effective and sustainable. The equilibrium of the reaction can be shifted towards the product side by removing the water formed during the reaction, for example, by using molecular sieves or conducting the reaction under vacuum.
Furthermore, biocatalytic transesterification can be employed to modify this compound. For instance, reacting this compound with a different alcohol in the presence of a lipase could yield a new 3-chloropropionate ester. Conversely, reaction with a different carboxylic acid could potentially lead to the formation of a new isopropyl ester, although this is less common for simple esters. The choice of enzyme and reaction conditions would be crucial in directing the outcome of these transformations.
Metal-Catalyzed Transformations
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the application of such reactions to saturated alkyl halides like this compound is more challenging than with their aryl or vinyl counterparts, advancements in catalyst design have expanded the scope of these transformations.
The chlorine atom in this compound, being on a primary carbon, is potentially susceptible to oxidative addition to a low-valent metal center, which is the key initial step in many cross-coupling catalytic cycles. However, the presence of the ester functionality and the potential for β-hydride elimination from the resulting organometallic intermediate are challenges that need to be overcome.
Several types of metal-catalyzed cross-coupling reactions could theoretically be applied to this compound, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. A successful Suzuki-Miyaura coupling of this compound with an aryl or vinyl boronic acid would lead to the formation of isopropyl 3-arylpropionate or isopropyl 3-vinylpropionate, respectively. The choice of a suitable palladium or nickel catalyst with appropriate ligands would be critical to facilitate the oxidative addition of the C-Cl bond and prevent competing side reactions. acs.orgyonedalabs.com
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While the classic Heck reaction is not directly applicable to saturated alkyl halides, variations of this reaction, often involving radical pathways initiated by a metal catalyst, could potentially enable the coupling of this compound with alkenes. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. Similar to the Heck reaction, the direct Sonogashira coupling of a saturated alkyl chloride is not a standard transformation. However, under specific catalytic conditions, a reaction between this compound and a terminal alkyne might be achievable to produce isopropyl 5-alkynyl-3-propionate derivatives. wikipedia.orgnrochemistry.com
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Example) |
| Suzuki-Miyaura | Arylboronic acid | Isopropyl 3-arylpropionate | Pd(OAc)2 / SPhos |
| Heck-type | Styrene | Isopropyl 5-phenyl-4-pentenoate | Pd(dba)2 / P(t-Bu)3 |
| Sonogashira-type | Phenylacetylene | Isopropyl 5-phenyl-4-pentynoate | PdCl2(PPh3)2 / CuI |
Note: This table presents hypothetical applications of cross-coupling reactions to this compound. The feasibility and efficiency of these reactions would require experimental validation and optimization.
The development of novel catalyst systems with high activity and selectivity for the activation of C(sp³)-Cl bonds is an active area of research. Such advancements will likely expand the utility of this compound as a building block in metal-catalyzed transformations, providing access to a wider range of complex organic molecules.
Q & A
Q. What are the standard protocols for synthesizing isopropyl 3-chloropropionate in laboratory settings?
this compound can be synthesized via nucleophilic substitution reactions. For example, ethyl 3-chloropropionate reacts with sodium dianion intermediates at low temperatures (-78°C) to form cyclic products, achieving yields of ~73% after recrystallization . Key steps include controlled temperature maintenance, inert atmosphere use, and purification via petroleum ether. Analytical validation (e.g., IR spectroscopy, NMR) is critical to confirm structural integrity.
Q. What safety precautions are necessary when handling this compound?
According to REACH-compliant safety data, researchers must:
- Use chemically resistant gloves (e.g., nitrile), impervious protective suits, and eye/face shields to prevent skin corrosion (Category 1B, H314) .
- Ensure emergency showers and self-contained breathing apparatus are accessible .
- Avoid inhalation by working in fume hoods and adhering to industrial hygiene protocols .
Q. Which analytical techniques are recommended for characterizing this compound?
- IR Spectroscopy : Identify carbonyl (C=O) and C-N stretches (e.g., 1710 cm⁻¹ and 1340 cm⁻¹) .
- NMR : Analyze proton environments (e.g., δ 2.53–2.77 ppm for CH₂ groups) .
- GC-MS or HPLC : Quantify purity and detect impurities using methods validated for halogenated compounds .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?
The isopropyl group introduces steric hindrance, slowing nucleophilic attacks at the carbonyl or β-chlorine sites. Computational modeling (e.g., DFT) can predict reaction pathways, while kinetic studies under varying temperatures and solvents (e.g., THF vs. DMSO) reveal electronic effects. Comparative experiments with analogs (e.g., ethyl 3-chloropropionate) may clarify substituent impacts .
Q. Why do certain microbial strains fail to degrade this compound despite expressing dehalogenases?
Alcaligenes sp. and Pseudomonas strains exhibit substrate specificity. For example, 3-chloropropionate is not metabolized due to incompatible active-site geometry in dehalogenases, as shown in growth studies with 5 mM substrate concentrations . Researchers should screen for enzymes with broad specificity (e.g., Strain AW-1T’s CFEs) or engineer microbial consortia to enhance degradation .
Q. How can contradictory data on catalytic efficiency in hydrolysis reactions be resolved?
Discrepancies often arise from:
- pH Variability : Chloropropionates hydrolyze faster under alkaline conditions. Standardize pH (e.g., pH 9.0 buffers) and monitor via potentiometry .
- Catalyst Purity : Characterize metal catalysts (e.g., Zn²⁺) using XPS or EDX to rule out oxide/hydroxide interference .
- Temperature Gradients : Use isothermal reactors with calibrated thermocouples .
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
- Protecting Groups : Temporarily block the ester moiety with tert-butyl groups to direct reactions to the chlorine site .
- Catalytic Systems : Employ Pd/Cu bimetallic catalysts for cross-coupling reactions, as demonstrated in aryl halide functionalization .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .
Methodological Guidance for Data Interpretation
Q. How should researchers address non-reproducible results in chloropropionate kinetic studies?
- Control Experiments : Include substrate-free and enzyme-inactivated controls to rule out abiotic degradation .
- Statistical Validation : Apply ANOVA to triplicate datasets, reporting confidence intervals (e.g., 95% CI) .
- Metadata Reporting : Document dissolved oxygen, agitation rates, and inoculum age in microbial assays .
Q. What computational tools predict the environmental persistence of this compound?
- EPI Suite : Estimate biodegradation half-lives using fragment-based models.
- Molecular Dynamics : Simulate binding affinities to soil organic matter or microbial enzymes .
- QSAR Models : Corrate substituent electronegativity with hydrolysis rates .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
